(1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine
Description
(1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine is a secondary amine featuring a pyridin-3-ylmethyl group linked to a 1-methoxypropan-2-yl moiety.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-methoxy-N-(pyridin-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(8-13-2)12-7-10-4-3-5-11-6-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
FZELXWKXJZOCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridin-3-ylmethylamine with 1-methoxypropan-2-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxypropan-2-yl)(pyridin-3-ylmethyl)amine may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1-Methoxypropan-2-yl)(pyridin-3-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine and related compounds, based on evidence-derived analogs:
Key Structural and Functional Comparisons
Backbone Flexibility vs. Rigidity
- The target compound’s methoxypropan-2-yl chain provides conformational flexibility, unlike rigid analogs like 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (bipyridine system) or N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (Schiff base). Flexibility may enhance adaptability in binding to biological targets but reduce specificity compared to planar structures .
Solubility and Stability The absence of charged groups or salt forms in the target compound may limit its aqueous solubility compared to 2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride, which benefits from hydrochloride salt formation . However, the methoxy group could improve solubility in organic solvents relative to non-polar analogs.
Biological Interactions
- Unlike N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine , which forms metal complexes via its Schiff base, the target compound lacks such coordination sites, limiting its utility in metalloenzyme inhibition .
- The pyridin-3-ylmethyl group may facilitate hydrogen bonding or π-stacking, similar to 5-(2-Methoxypyridin-3-YL)pyridin-2-amine , but with reduced aromatic surface area .
Lipophilicity and Bioavailability
- The target compound’s methoxypropan-2-yl group likely confers moderate lipophilicity, intermediate between the highly lipophilic [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine (indole-containing) and the polar dihydrochloride salt . This balance could optimize membrane permeability for drug delivery.
Synthetic Accessibility
- Reductive amination (as described in for similar amines) is a plausible synthetic route for the target compound, contrasting with the multi-step protocols required for complex analogs like those in –6, which involve piperazine and trifluoromethyl groups .
Biological Activity
(1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine, also known as 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine, is an organic compound featuring a pyridine ring with an ether linkage to a methoxypropan-2-yl group. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various research fields, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 182.22 g/mol
- Structure : The compound consists of a pyridine ring substituted with an amine group and an ether linkage, which enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that (1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest the compound may have antimicrobial and antifungal effects, likely due to its ability to interact with specific enzymes and receptors involved in microbial metabolism.
- Enzyme Inhibition : The compound is being investigated for its role in modulating biological pathways through enzyme inhibition. This involves forming hydrogen bonds and other interactions with molecular targets, leading to altered enzymatic activity.
- Cellular Mechanisms : The compound's mechanism of action typically involves binding to enzymes or receptors, which can result in significant changes in cellular processes. For instance, studies have shown that certain structural analogs can induce non-apoptotic cell death mechanisms such as methuosis in glioblastoma cells .
Anticancer Activity
A notable study explored the anticancer potential of methoxy-substituted pyridine derivatives, including (1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine. The research demonstrated that specific substitutions on the pyridine ring could significantly alter the potency and mechanism of action against cancer cells.
| Compound | Mechanism of Action | GI50 (µM) |
|---|---|---|
| 1a | Induces methuosis | 2–3 |
| 1b | Microtubule disruption | >10 |
| 4 | Enzyme inhibition | 0.40 |
These findings suggest that structural modifications can lead to varying biological activities, highlighting the importance of molecular design in developing effective therapeutics .
Enzyme Interaction Studies
Further investigations into the enzyme interaction profiles of (1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine revealed its potential as an inhibitor of specific kinases involved in cancer proliferation. The compound's ability to form stable complexes with target enzymes was confirmed through binding assays, indicating its utility as a lead compound for drug development .
The mechanism by which (1-Methoxypropan-2-YL)(pyridin-3-ylmethyl)amine exerts its biological effects involves:
- Hydrogen Bonding : The formation of hydrogen bonds with target proteins enhances binding affinity and specificity.
- Receptor Modulation : Interaction with receptors can lead to downstream signaling changes that affect cellular behavior.
These mechanisms are critical for understanding how this compound can be utilized in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
